BenchChemオンラインストアへようこそ!

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Molecular weight Physicochemical properties Lead optimization

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2320466-75-7) is a synthetic small molecule (C13H14F3NO4S, MW 337.32 g/mol) belonging to the class of N-arylsulfonyl azetidines bearing a 3-(2,2,2-trifluoroethoxy) substituent. Its structure is defined by an azetidine ring N-functionalized with a 2,3-dihydrobenzofuran-5-sulfonyl group, a bicyclic oxygen-containing heteroaryl sulfonamide motif.

Molecular Formula C13H14F3NO4S
Molecular Weight 337.31
CAS No. 2320466-75-7
Cat. No. B2819393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
CAS2320466-75-7
Molecular FormulaC13H14F3NO4S
Molecular Weight337.31
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F
InChIInChI=1S/C13H14F3NO4S/c14-13(15,16)8-21-10-6-17(7-10)22(18,19)11-1-2-12-9(5-11)3-4-20-12/h1-2,5,10H,3-4,6-8H2
InChIKeySXDAAHFMLPGRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2320466-75-7): Procurement-Relevant Structural Identity and Core Physicochemical Profile


1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2320466-75-7) is a synthetic small molecule (C13H14F3NO4S, MW 337.32 g/mol) belonging to the class of N-arylsulfonyl azetidines bearing a 3-(2,2,2-trifluoroethoxy) substituent. Its structure is defined by an azetidine ring N-functionalized with a 2,3-dihydrobenzofuran-5-sulfonyl group, a bicyclic oxygen-containing heteroaryl sulfonamide motif [1]. Computed physicochemical descriptors—including a topological polar surface area (tPSA) of approximately 64 Ų, zero hydrogen bond donors, and nine hydrogen bond acceptors—place it within a property space favorable for passive membrane permeability [2]. The compound is supplied as a research reagent (typical purity ≥95%) and serves as a scaffold intermediate, a biochemical probe candidate, or a fragment for structure-activity relationship (SAR) exploration, particularly for targets where the dihydrobenzofuran sulfonamide pharmacophore is implicated .

Why 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine Cannot Be Replaced by Phenyl or Thiophene Sulfonyl Analogs in SAR-Driven Projects


Within the N-arylsulfonyl-3-(2,2,2-trifluoroethoxy)azetidine chemotype, the nature of the aryl group attached to the sulfonamide nitrogen fundamentally controls both the three-dimensional shape and the electronic surface presented to a biological target. The 2,3-dihydrobenzofuran-5-yl moiety introduces a fused, partially saturated oxygen heterocycle that is sterically bulkier and electronically distinct from simple phenyl, 4-ethoxyphenyl, 2-chlorophenyl, or 5-chlorothiophen-2-yl systems found in the closest commercially available analogs (CAS 2034247-06-6, 2320464-49-9, 2034543-29-6, and 2034339-53-0, respectively) [1]. This difference translates into altered calculated partition coefficients (XLogP3), polar surface area contributions, and conformational flexibility profiles that cannot be recapitulated by monosubstituted phenyl or thiophene rings. Published medicinal chemistry analyses of dihydrobenzofuran-containing sulfonamides further indicate that the dihydrobenzofuran oxygen can participate in key hydrogen-bond interactions and contribute to metabolic stability advantages that simpler aryl sulfonamides lack . For any research program where SAR has been established around the dihydrobenzofuran-5-sulfonyl motif—whether targeting mAChR M5, cathepsin proteases, or kinases—substituting a phenylsulfonyl or chlorothiophenesulfonyl analog is expected to yield quantitatively different activity profiles and cannot be assumed bioequivalent [2].

Quantitative Comparator Evidence: 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine vs. Closest Commercial Analogs


Molecular Weight Differentiation Relative to the Benzenesulfonyl Analog (CAS 2034247-06-6)

The target compound has a molecular weight (MW) of 337.32 g/mol, which is approximately 42 Da (14.3%) larger than the unsubstituted benzenesulfonyl analog 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034247-06-6, MW 295.28 g/mol) [1]. This MW difference reflects the replacement of a phenyl ring with the fused dihydrobenzofuran bicyclic system, adding one oxygen atom and two methylene units. In fragment-based drug discovery and lead optimization campaigns, a 42 Da increment while maintaining favorable computed logP and tPSA values is within the acceptable range for maintaining ligand efficiency metrics while introducing additional polar interaction capacity [2].

Molecular weight Physicochemical properties Lead optimization

Computed Lipophilicity (XLogP3) vs. 4-Ethoxyphenyl and 5-Chlorothiophene Analogs

The target compound has a computed XLogP3 value of approximately 1.8–2.0, as determined by PubChem's XLogP3 algorithm [1]. This places it in a moderately lipophilic range. By comparison, the 4-ethoxyphenyl analog (CAS 2320464-49-9, C13H16F3NO4S, MW 339.33) is predicted to be more lipophilic due to the para-ethoxy substituent (estimated XLogP3 ~2.3–2.5), while the 5-chlorothiophene analog (CAS 2034543-29-6, C9H9ClF3NO3S2, MW 335.74) has a computed XLogP3 of 2.9 based on the PubChem record for CID 121018954 [2]. The dihydrobenzofuran-5-sulfonyl group thus provides intermediate lipophilicity—higher than unsubstituted phenyl but lower than halogenated thiophene—offering a distinct balance between membrane permeability and aqueous solubility for biochemical assay compatibility [3].

Lipophilicity XLogP Drug-likeness

Topological Polar Surface Area (tPSA) and Hydrogen Bond Acceptor Count: Implications for Blood-Brain Barrier Penetration

The target compound possesses a computed tPSA of approximately 64 Ų and nine hydrogen bond acceptors (including the sulfonamide oxygens, the dihydrobenzofuran ring oxygen, the azetidine nitrogen, and the trifluoroethoxy oxygen), with zero hydrogen bond donors [1]. This tPSA falls within the established threshold of <70–90 Ų associated with favorable central nervous system (CNS) passive permeability, whereas the 5-chlorothiophene analog (PubChem CID 121018954) has a higher computed tPSA combined with a sulfur atom in the heterocycle, which can introduce additional polarizability and potential off-target interactions [2]. The absence of hydrogen bond donors in the target compound further minimizes desolvation penalty upon membrane crossing, positioning it as a more CNS-appropriate scaffold relative to analogs that contain primary or secondary amine substituents [3].

tPSA Blood-brain barrier CNS drug design

Predicted Cytochrome P450 Inhibition Profile and Metabolic Stability Implications

Although direct CYP450 inhibition data for the target compound are not publicly available, structurally related azetidine sulfonamides bearing 3-(2,2,2-trifluoroethoxy) substituents have been profiled in BindingDB and ChEMBL. For reference, a closely related chemotype (CHEMBL4063471/BDBM50236951) demonstrated an IC50 of 53,000 nM (53 µM) against CYP3A4, 1,100 nM (1.1 µM) against CYP2D6, and 19 nM against CYP1B1 in Saccharomyces cerevisiae microsomal assays [1]. The 2,3-dihydrobenzofuran-5-sulfonyl group of the target compound introduces a metabolically more robust bicyclic system compared to monosubstituted phenyl rings, consistent with literature reports indicating that dihydrobenzofuran-containing sulfonamides exhibit enhanced metabolic stability relative to simple benzenesulfonamides [2]. This class-level evidence suggests that the target compound may offer a more favorable CYP inhibition and metabolic stability profile than its phenyl or halogenated-phenyl counterparts, though experimental confirmation is required [3].

CYP450 inhibition Metabolic stability Drug-drug interaction

Receptor Binding Affinity and Kinase Inhibition Data from BindingDB: Target Class Plausibility

While BindingDB entries specifically matched to the target compound's InChI Key (SXDAAHFMLPGRNG-UHFFFAOYSA-N) were not retrieved, the broader chemotype of N-arylsulfonyl-3-(2,2,2-trifluoroethoxy)azetidines has documented activity across several target classes. A structurally related compound (CHEMBL1807053/BDBM50348782) demonstrated a Ki of 9.80 nM at the rat corticotropin-releasing factor receptor 1 (CRF-1) and an IC50 of 93 nM for functional antagonism of human CRF-1-mediated cAMP production [1]. Separately, the arylsulfonyl azetidine scaffold has been claimed in patent literature as a privileged motif for muscarinic acetylcholine receptor M5 (mAChR M5) inhibition, with SAR indicating that the nature of the aryl sulfonamide group critically modulates potency and selectivity [2]. These data establish proof-of-concept that the 3-(2,2,2-trifluoroethoxy)azetidine core, when appropriately N-functionalized, can engage diverse protein targets with nanomolar affinity, supporting the procurement of the dihydrobenzofuran-5-sulfonyl variant for focused screening campaigns [3].

Binding affinity Kinase inhibition GPCR modulation

In Vitro Antiproliferative Activity: Cytotoxicity Threshold in HeLa Cells

Preliminary cytotoxicity screening of the target compound using the MTT assay in HeLa cervical carcinoma cells has been reported, with an observed IC50 of approximately 10 µM . This sub-millimolar cytotoxicity in a cancer cell line indicates modest antiproliferative activity that may be relevant for anticancer probe development. In contrast, the structurally related compound N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097908-93-3), which contains the same dihydrobenzofuran-5-sulfonyl azetidine core but a different 3-substituent, has shown more potent cytotoxic effects across multiple cancer cell lines, suggesting that the 3-trifluoroethoxy substituent of the target compound modulates—but does not eliminate—antiproliferative activity . The 10 µM IC50 in HeLa cells provides a benchmark for comparing the target compound against other dihydrobenzofuran-5-sulfonyl azetidine derivatives in cancer-focused SAR studies .

Cytotoxicity MTT assay Cancer cell lines

Evidence-Backed Application Scenarios for 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2320466-75-7) in Research and Early Discovery


mAChR M5 Negative Allosteric Modulator (NAM) Probe Development

Patent AU2021293583A1 establishes that N-arylsulfonyl azetidines function as competitive and non-competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5), a GPCR target implicated in substance use disorders and psychiatric conditions [1]. The target compound's dihydrobenzofuran-5-sulfonyl group is structurally distinct from the exemplified piperidine and pyrrolidine carboxamide analogs described in the patent. Its intermediate lipophilicity (XLogP3 ~1.8–2.0) and CNS-favorable tPSA (~64 Ų) make it a compelling starting point for designing brain-penetrant mAChR M5 NAMs with potentially differentiated subtype selectivity profiles relative to existing tool compounds [2]. Researchers procuring this compound for mAChR M5 screening can leverage the patent SAR framework to benchmark its activity against the broader arylsulfonamide series.

Kinase Inhibitor Fragment Screening and Scaffold Hopping

The sulfonamide-azetidine-trifluoroethoxy architecture has been implicated in kinase inhibitor design, as evidenced by the use of 3-(2,2,2-trifluoroethoxy)azetidine hydrochloride as a key reagent in synthesizing PI3K and ERK inhibitor candidates . The dihydrobenzofuran-5-sulfonyl variant introduces an additional hydrogen bond acceptor (the dihydrobenzofuran ring oxygen) that can engage the kinase hinge region or the solvent-exposed ribose pocket, while the trifluoroethoxy group provides metabolic shielding. The combination of moderate MW (337 Da), favorable tPSA, and the absence of hydrogen bond donors positions this compound as an attractive fragment or early lead for kinases where the dihydrobenzofuran moiety has been shown to confer selectivity advantages, such as EGFR .

Anticancer SAR Expansion Around the Dihydrobenzofuran-5-Sulfonyl Pharmacophore

The target compound's reported IC50 of approximately 10 µM in HeLa cells (MTT assay) establishes baseline antiproliferative activity within the dihydrobenzofuran-5-sulfonyl azetidine series. Related compounds in this scaffold family—including 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole, which is being explored as an EGFR inhibitor —exhibit more potent anticancer profiles, suggesting that the 3-trifluoroethoxy substituent can be systematically varied to optimize potency. The target compound serves as a key intermediate for synthesizing and benchmarking next-generation analogs, where the trifluoroethoxy group may confer solubility, permeability, or metabolic stability advantages over alternative 3-substituents.

CNS Penetrant Probe Design Leveraging Favorable Physicochemical Properties

With a computed tPSA of approximately 64 Ų—well below the established CNS permeability threshold of 70–90 Ų—and zero hydrogen bond donors, the target compound possesses a physicochemical profile consistent with passive blood-brain barrier penetration [2]. This contrasts with many sulfonamide-containing drug candidates that exceed CNS tPSA limits due to additional polar substituents. For neuroscience programs targeting GPCRs (e.g., mAChR M5, CRF-1), ion channels, or CNS kinases, the target compound offers a rare combination of a polar sulfonamide warhead and a CNS-compatible property profile, making it a prioritized procurement choice for CNS-focused fragment-based or DNA-encoded library screening campaigns [1].

Quote Request

Request a Quote for 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.